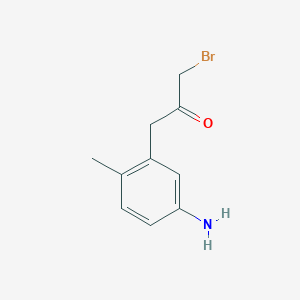![molecular formula C14H22N5O8P B14042918 [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MONO-POC TENOFOVIR is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of HIV-1 and Hepatitis B infections . This compound is designed to improve the bioavailability and membrane permeability of tenofovir, which in its parent form has poor membrane permeability and low oral bioavailability .
Preparation Methods
The synthesis of MONO-POC TENOFOVIR involves several steps starting from acyclic precursors. One efficient synthetic route begins with diaminomalononitrile, proceeding through a four-step protocol to yield tenofovir . This method improves yield and eliminates the need for problematic reagents like magnesium tert-butoxide . Industrial production methods often involve the esterification of tenofovir to form the POC diester, which enhances its pharmacokinetic properties .
Chemical Reactions Analysis
MONO-POC TENOFOVIR undergoes various chemical reactions, including:
Oxidation: This reaction is less common for tenofovir derivatives.
Reduction: Not typically involved in the primary reactions of tenofovir.
Substitution: Common in the synthesis of tenofovir derivatives, especially during the esterification process.
Hydrolysis: The prodrug is hydrolyzed in vivo to release the active tenofovir.
Common reagents used in these reactions include chiral amines, hydrogen cyanide, and various solvents . The major products formed are tenofovir and its phosphorylated derivatives .
Scientific Research Applications
MONO-POC TENOFOVIR has significant applications in scientific research, particularly in:
Chemistry: Used as a model compound for studying nucleotide analogs and their pharmacokinetics.
Biology: Investigated for its role in inhibiting viral replication in HIV and Hepatitis B.
Medicine: A critical component of antiretroviral therapy for HIV and Hepatitis B.
Industry: Used in the development of more effective and safer antiviral drugs.
Mechanism of Action
The mechanism of action of MONO-POC TENOFOVIR involves its conversion to tenofovir in vivo. Tenofovir is then phosphorylated to tenofovir diphosphate, which inhibits viral reverse transcriptase by acting as a chain terminator during viral DNA synthesis . This selective inhibition prevents the replication of the virus while showing limited effects on human enzymes .
Comparison with Similar Compounds
MONO-POC TENOFOVIR is often compared with other tenofovir prodrugs such as tenofovir disoproxil fumarate and tenofovir alafenamide . These compounds share similar mechanisms of action but differ in their pharmacokinetics and side effect profiles. For instance, tenofovir alafenamide has better stability in plasma and fewer renal and bone toxicity issues compared to tenofovir disoproxil fumarate .
Similar compounds include:
Tenofovir disoproxil fumarate: Another prodrug of tenofovir with different pharmacokinetics.
Tenofovir alafenamide: A newer prodrug with improved safety profiles.
MONO-POC TENOFOVIR stands out due to its unique esterification process, which enhances its bioavailability and therapeutic efficacy .
Properties
Molecular Formula |
C14H22N5O8P |
|---|---|
Molecular Weight |
419.33 g/mol |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C14H22N5O8P/c1-9(2)27-14(20)24-8-26-28(21,22)25-7-23-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1 |
InChI Key |
RHIQBWBMYSGGCA-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCOP(=O)(O)OCOC(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(O)OCOC(C)CN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


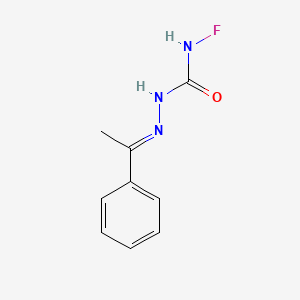
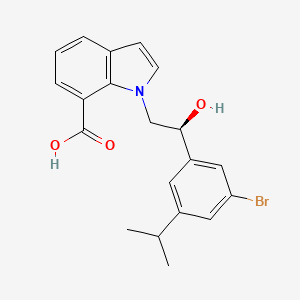
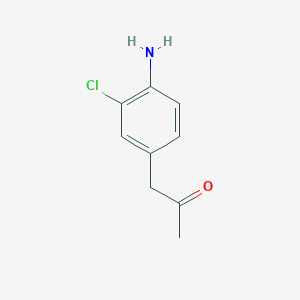

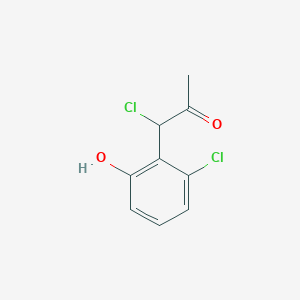
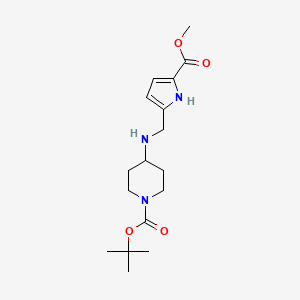

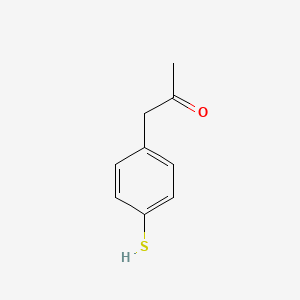
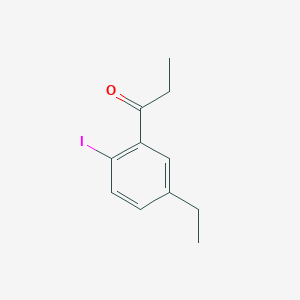
![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)

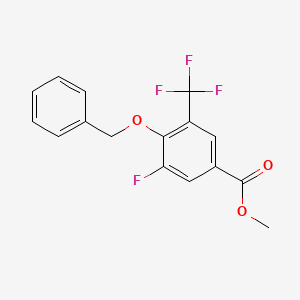
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)
